Benzhydrol-d10

Description

Significance of Deuterium (B1214612) Isotopic Substitution in Chemical Studies

The primary reason for the utility of deuterated compounds stems from the mass difference between hydrogen and deuterium. Deuterium is approximately twice as heavy as protium (B1232500), which leads to a number of observable effects.

Kinetic Isotope Effect (KIE): The most significant consequence of isotopic substitution is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mxontosight.ai The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This means the C-D bond is stronger and requires more energy to break. rsc.org Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond. libretexts.orgyoutube.com This phenomenon, known as a primary KIE, is a powerful tool for elucidating reaction mechanisms. ontosight.aiyoutube.com By comparing the reaction rates of a normal compound and its deuterated analogue (expressed as the ratio kH/kD), chemists can determine if a specific C-H bond is broken in the slowest step of the reaction. libretexts.orglibretexts.org

Analytical Applications: Deuterated compounds are extensively used as internal standards in analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comresearchgate.net In mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and has a distinct mass-to-charge ratio, allowing for precise quantification by correcting for variations during sample preparation and analysis. aptochem.comlcms.cz Since deuterated compounds are chemically almost identical to their non-deuterated counterparts, they exhibit very similar behavior during extraction and chromatography, but are easily distinguished by their higher mass. clearsynth.comaptochem.com This makes them superior internal standards for reducing matrix effects and improving the accuracy and precision of quantitative analyses. clearsynth.commonadlabtech.com

Spectroscopic Probes: The difference in mass also affects the vibrational frequencies of bonds. ajchem-a.com This shift is readily detectable by infrared (IR) spectroscopy, allowing deuterium to be used as a label to trace the path of atoms through complex reaction pathways or metabolic processes. unam.mx In NMR spectroscopy, deuterium is "silent" under conditions typically used for proton NMR, so its substitution can help simplify complex spectra and aid in structure elucidation.

Role of Benzhydrol-d10 as a Model Compound and Research Tool

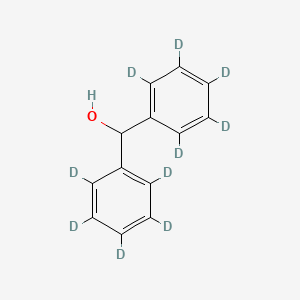

This compound is a deuterated analogue of benzhydrol (also known as diphenylmethanol), where all ten hydrogen atoms on the two phenyl rings have been replaced by deuterium. scbt.comlgcstandards.com This specific isotopic labeling makes it a valuable tool for various research applications.

This compound serves as an important intermediate in the synthesis of other labeled compounds. For example, it is used in the preparation of deuterated modafinil, a pharmaceutical agent. lgcstandards.compharmaffiliates.com Its precursor, benzophenone-d10 (B1335006), is also a key starting material. cymitquimica.com Research has documented the synthesis of icosadeuterio-benzopinacol through the photo-reductive dimerization of benzophenone-d10. jmchemsci.com

In mechanistic studies, this compound and its precursor can be used to probe reaction pathways. For instance, studies on the photochemical reactivity of benzophenone-d10 with cyclohexane (B81311) within the confines of a zeolite have utilized solid-state NMR to investigate intermolecular interactions and reactivity. ucla.edu The use of the deuterated compound allowed for the demonstration of efficient intermolecular cross-polarization, providing insights into the proximity of the reactant molecules within the zeolite cages. ucla.edu

Furthermore, the physical and chemical properties of this compound, while similar to its non-deuterated form, are influenced by the isotopic labeling. These differences are critical for its function in research.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂D₁₀O |

| Molecular Weight | 194.30 g/mol |

| CAS Number | 74563-01-2 |

| Appearance | Solid |

| Unlabelled CAS Number | 91-01-0 |

Data sourced from LGC Standards and Santa Cruz Biotechnology. scbt.comlgcstandards.com

Table 2: Physical and Chemical Properties of Unlabelled Benzhydrol (Diphenylmethanol)

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂O |

| Molecular Weight | 184.238 g/mol |

| Appearance | White crystals |

| Melting Point | 69 °C (156 °F; 342 K) |

| Boiling Point | 298 °C (568 °F; 571 K) |

| Solubility in water | 0.5 g/L (at 20 °C) |

Data sourced from Wikipedia. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzhydrol D10 and Its Precursors

Strategies for Deuterium (B1214612) Incorporation into Benzhydrol Skeletons

The introduction of deuterium into the benzhydrol framework can be achieved through various synthetic strategies. The most common approaches involve the use of pre-deuterated starting materials or the direct introduction of deuterium during the synthetic sequence.

Synthesis from Perdeuterated Benzophenone (B1666685) Precursors

A primary and straightforward method for the synthesis of Benzhydrol-d10 involves the reduction of its perdeuterated ketone precursor, Benzophenone-d10 (B1335006). In this strategy, the ten deuterium atoms are already incorporated into the aromatic rings of the starting material, ensuring the desired isotopic labeling in the final product's phenyl groups. The isotopic purity of commercially available Benzophenone-d10 is typically high, often around 99 atom % D. researchgate.net

The reduction of the carbonyl group in Benzophenone-d10 to the corresponding alcohol can be accomplished using several established reducing agents. Common methods applicable for this transformation include:

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones. zenodo.orgzenodo.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. zenodo.orgzenodo.org For the synthesis of this compound from Benzophenone-d10, a standard, non-deuterated reducing agent can be used as the deuterium is already present in the substrate. The hydrogen atom for the hydroxyl group comes from the solvent or workup. chegg.com

Catalytic Hydrogenation: Hydrogenation of benzophenones to benzhydrols can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or ruthenium complexes. cmu.eduresearchgate.net This method can be adapted for the synthesis of this compound by using Benzophenone-d10 as the substrate. Care must be taken to avoid over-reduction to diphenylmethane, which can be influenced by the choice of solvent and catalyst. researchgate.net

Metal-Mediated Reduction: A classic method for reducing benzophenone involves the use of zinc dust in an alkaline alcoholic solution. orgsyn.org This procedure provides a high yield of benzhydrol and can be directly applied to the reduction of Benzophenone-d10.

A summary of common reduction methods for benzophenone is provided in the table below.

| Reducing Agent | Solvent | Typical Yield | Reference |

| Sodium Borohydride | Methanol/Ethanol | High | zenodo.orgzenodo.org |

| Zinc Dust/NaOH | Ethanol | 96-97% (crude) | orgsyn.org |

| H₂/RuCl₂(phosphine)₂(diamine) | 2-Propanol | ~100% | cmu.edu |

Novel Deuterium Labeling Approaches

Beyond the use of pre-labeled precursors, novel methods have been developed for the direct incorporation of deuterium. These approaches offer alternative pathways and can be advantageous in specific contexts.

Photoreductive Deuteration: A method for the photoreductive deuteration of carbonyls using D₂O as the deuterium source has been reported. nih.gov This technique utilizes a semiconductor photocatalyst, such as defective ultrathin ZnIn₂S₄, under visible light irradiation. nih.gov For benzophenone, this method can yield the corresponding deuterated benzhydrol with high deuterium incorporation at the carbinol carbon. nih.gov

Reduction of Benzhydrylphosphonium Salts: A versatile strategy involves the synthesis of benzhydrylphosphonium salts, which can then be reduced to diarylmethanes. nih.gov Notably, the reduction using D₂O as the reductant leads to the formation of fully α-deuterated diarylmethanes with excellent deuterium incorporation (up to 99%). nih.gov While this method directly yields a diarylmethane, it represents a novel approach to introduce deuterium at the benzylic position, which is structurally related to the carbinol position in benzhydrol.

Isotopic Purity and Regioselectivity in Synthesis

Achieving high isotopic purity and controlling the specific location of deuterium atoms (regioselectivity) are paramount in the synthesis of labeled compounds.

When starting from Benzophenone-d10 with a high isotopic purity (e.g., 99 atom % D), the resulting this compound will retain this high level of deuteration in its phenyl rings. researchgate.net The reduction of the ketone to the alcohol introduces a hydrogen atom to the oxygen and a hydrogen (or deuterium) atom to the carbonyl carbon. If a non-deuterated reducing agent (like NaBH₄) and protonated solvents are used, the resulting product will be this compound, with deuterium only on the aromatic rings. To obtain a molecule deuterated at the carbinol carbon as well (Benzhydrol-d11), a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) would be required.

The regioselectivity of deuterium incorporation is highly dependent on the chosen synthetic method.

Using Perdeuterated Precursors: The use of Benzophenone-d10 ensures that deuteration is confined to the two phenyl groups. researchgate.net

Novel Labeling Methods: The photoreductive deuteration using D₂O specifically introduces deuterium at the α-carbon of the newly formed alcohol. nih.gov The reduction of benzhydrylphosphonium salts with D₂O also provides high regioselectivity for deuterium incorporation at the benzylic position. nih.gov

Derivatization of this compound for Advanced Studies

This compound can serve as a starting material for the synthesis of other deuterated compounds, expanding its utility in various research areas.

Synthesis of Deuterated Benzhydryl Ethers

Deuterated benzhydryl ethers can be synthesized from this compound. The formation of benzhydryl ethers is influenced by the electronic nature of the substituents on the benzhydrol core. yale.edu Electron-donating groups on the aromatic rings can stabilize the carbocation intermediate that is proposed to form during the etherification reaction, thus facilitating the synthesis. yale.edu A general method for the synthesis of benzhydryl ethers involves the reaction of the benzhydrol with an alcohol in the presence of an acid catalyst, potentially under microwave irradiation to accelerate the reaction. yale.edu By reacting this compound with various alcohols, a library of deuterated benzhydryl ethers can be prepared.

Conversion to Other Deuterated Benzhydryl Derivatives

The synthetic utility of deuterated benzhydrol scaffolds extends to the preparation of other derivatives. For instance, the principles used in the synthesis of deuterated diarylmethanes from benzhydrylphosphonium salts can be extended to create other functional groups. researchgate.net The functionalization of the C-P bond in these salts allows for the synthesis of deuterated thioethers and other derivatives. researchgate.net While this method starts from a precursor to benzhydrol, it highlights the accessibility of various deuterated benzhydryl compounds.

Another example is the use of α-(4-Piperidyl)this compound as a labeled intermediate in the synthesis of Fexofenadine, demonstrating the application of deuterated benzhydrol derivatives in the preparation of complex, isotopically labeled pharmaceutical compounds. acs.org

Advanced Spectroscopic Characterization and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. In the context of Benzhydrol-d10, it provides specific insights into the effects of deuterium (B1214612) substitution.

Deuterium Isotope Effects on Chemical Shifts (¹³C NMR, etc.)

The substitution of hydrogen with deuterium can induce small but measurable changes in NMR chemical shifts, known as isotope effects. These effects are of a rotational-vibrational origin, arising from the different averaged nuclear geometries of the isotopomers. irb.hr In ¹³C NMR, the replacement of hydrogen with deuterium typically results in an upfield shift of the carbon signal. researchgate.net This is because the C-D bond is slightly shorter and has a lower vibrational zero-point energy than the C-H bond, leading to increased shielding of the carbon nucleus.

| Type of Isotope Effect | Typical Observation | Underlying Principle |

| ¹ΔC(D) (One-bond) | Upfield shift of the deuterated carbon signal. | Shorter C-D bond length and lower zero-point vibrational energy compared to C-H, leading to increased electron shielding. researchgate.net |

| ²ΔC(D) (Two-bond) | Can be used to characterize hydrogen bonding. nih.govnih.gov | Changes in vibrational coupling and electronic structure transmitted through the bonds. |

| Long-range isotope effects | Can provide information about molecular geometry and conformation. irb.hr | Transmitted through the molecular framework, often dependent on the conformation of the molecule. irb.hr |

Advanced NMR Techniques for Structural Elucidation of Deuterated Systems

Modern NMR spectroscopy employs a variety of advanced techniques to provide detailed structural information, which are particularly useful for complex molecules like this compound. weebly.com While one-dimensional (1D) NMR spectra (¹H and ¹³C) are fundamental, two-dimensional (2D) NMR techniques are often necessary to resolve overlapping signals and establish connectivity between atoms. weebly.comipb.pt

Some of the advanced NMR techniques applicable to the study of deuterated systems include:

Correlation Spectroscopy (COSY): Establishes correlations between coupled protons. In a partially deuterated molecule, this can help identify which protons remain and their coupling partners.

Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. ipb.pt This is invaluable for assigning carbon signals based on the shifts of their attached protons (if any).

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between protons and heteronuclei (typically 2-3 bonds). ipb.pt This is crucial for piecing together the carbon skeleton of a molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. diva-portal.org

For deuterated compounds, these techniques can be adapted. For instance, the absence of cross-peaks in a ¹H-¹³C HSQC spectrum would confirm the deuteration at specific carbon positions in this compound.

Conformational Analysis through Deuterium Substitution

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another technique that provides conformational information by measuring the rate of exchange of amide hydrogens with deuterium in the solvent. nih.gov While more commonly applied to proteins, the principles can be extended to smaller molecules with exchangeable protons.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Fragmentation Mechanisms and Pathways of this compound

The mass spectrum of the non-deuterated analogue, diphenylmethanol (B121723), provides a basis for understanding the fragmentation of this compound. In electron ionization (EI) mass spectrometry, the molecular ion of an alcohol is often small or non-existent. libretexts.org The fragmentation of diphenylmethanol is characterized by several key processes. A significant fragmentation pathway for alcohols is the cleavage of the bond adjacent to the oxygen atom. libretexts.org For diphenylmethanol, this would involve the loss of a hydroxyl radical to form a stable diphenylmethyl cation.

Studies on deuterated analogues of diphenylmethanol have revealed that hydrogen scrambling can occur between the phenyl rings in the molecular ion before fragmentation. rsc.org This scrambling is thought to happen through a reversible ring expansion to a cycloheptatriene-like structure. rsc.org Therefore, in the mass spectrum of this compound, where one or both phenyl rings are deuterated, one would expect to see a distribution of fragment ions resulting from this scrambling, complicating a simple interpretation of the fragmentation pattern.

The most intense ion in the chemical ionization (CI) mass spectra of diphenylmethanol compounds corresponds to the loss of a hydroxyl group, (M - OH)⁺. epa.gov

A common fragmentation of aromatic compounds involves the cleavage of benzylic bonds. thieme-connect.de For this compound, this would lead to the formation of deuterated and non-deuterated phenyl and related fragment ions.

Predicted Major Fragmentation Pathways for this compound:

| Process | Description | Expected Fragment Ions (m/z) |

| Loss of Hydroxyl Radical | Cleavage of the C-OH bond to form a stable carbocation. | [M-OD]⁺ |

| Benzylic Cleavage | Cleavage of the bond between the methine carbon and a phenyl ring. | C₇D₅⁺ and C₆H₅CHO⁺ (and their isotopologues) |

| Water Elimination | Loss of a water molecule (D₂O or HDO). | [M-D₂O]⁺ or [M-HDO]⁺ |

| Phenyl Ring Fragmentation | Further fragmentation of the phenyl rings. | Various smaller deuterated and non-deuterated aromatic fragments. |

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for verifying the isotopic purity of labeled compounds like this compound. researchgate.netnih.gov HRMS provides highly accurate mass measurements, which allows for the differentiation of ions with the same nominal mass but different elemental compositions (isobars). almacgroup.comthermofisher.com

To determine the isotopic purity, the intensities of the representative isotopolog ions are measured. researchgate.net The isotopic purity is then calculated from the corrected intensities of these ions after removing the contributions from natural isotopic abundances of other elements in the molecule. researchgate.net For deuterated compounds, HRMS can distinguish between the different deuterated states (e.g., d₉, d₁₀, etc.) based on their precise mass differences. nih.gov

The process typically involves:

Acquiring a high-resolution mass spectrum of the sample.

Identifying the peaks corresponding to the different isotopologues of this compound.

Calculating the theoretical isotopic distribution based on the natural abundance of all isotopes present.

Correcting the observed peak intensities for the natural isotopic contributions.

Calculating the isotopic purity from the corrected intensities of the target labeled species.

Electrospray ionization (ESI) coupled with HRMS (ESI-HRMS) is a particularly powerful technique for this purpose, offering high sensitivity and requiring very low sample consumption. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of this compound. scm.com These methods probe the vibrational modes of a molecule, which are sensitive to atomic mass and bond strength. osti.gov In the case of this compound, where ten hydrogen atoms on the phenyl rings are replaced by deuterium, significant shifts in vibrational frequencies are observed compared to the non-deuterated analogue, benzhydrol. researchgate.net

Isotopic Shifts in Infrared and Raman Spectra for Structural Features

The substitution of hydrogen with the heavier deuterium isotope (isotopic labeling) in the phenyl rings of benzhydrol leads to predictable shifts in the vibrational spectra. These isotopic shifts are instrumental in assigning specific vibrational modes to corresponding molecular motions. researchgate.netresearchgate.net A comparative study of the IR and Raman spectra of benzhydrol and this compound has provided a deeper understanding of their structural features. researchgate.net

In general, vibrational frequencies are proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Therefore, substituting hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) increases the reduced mass, resulting in a decrease in the frequency of vibrations involving these atoms. This effect is most pronounced for C-H stretching and bending modes.

A study combining experimental spectra with ab initio calculations has detailed these shifts. researchgate.net For instance, the aromatic C-H stretching vibrations, which typically appear in the 3100-3000 cm⁻¹ region in benzhydrol, are expected to shift to lower wavenumbers in this compound. Similarly, C-H in-plane and out-of-plane bending vibrations show significant isotopic shifts. The analysis of these shifts helps to confirm band assignments and provides a detailed picture of the vibrational dynamics of the molecule. researchgate.netnih.gov

Table 1: Illustrative Isotopic Shifts in Vibrational Spectra of Benzhydrol vs. This compound (Note: This table is illustrative, based on typical shifts observed for C-H vs. C-D bonds. Precise values are dependent on experimental conditions and the specific molecular environment.)

| Vibrational Mode | Typical Frequency Range (Benzhydrol, cm⁻¹) | Expected Frequency Range (this compound, cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | ~2250 - 2200 |

| C-H In-plane Bend | 1500 - 1000 | Lower frequency region |

| C-H Out-of-plane Bend | 900 - 675 | Lower frequency region |

X-ray Diffraction Studies

Analysis of Crystal Structure and Charge Distribution in Deuterated Forms

A detailed study utilizing X-ray diffraction has been conducted on both benzhydrol and its deuterated form, this compound, to investigate their structures and charge distributions. researchgate.net This analysis provides crucial data on how isotopic substitution affects the crystal packing and electronic environment of the molecule.

Table 2: Crystal Data for Benzhydrol and this compound (Based on findings from a comparative study researchgate.net)

| Parameter | Benzhydrol (C₁₃H₁₂O) | This compound (C₁₃D₁₀H₂O) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 15.93 | 15.90 |

| b (Å) | 5.92 | 5.91 |

| c (Å) | 11.23 | 11.21 |

| β (°) | 109.9 | 109.8 |

| Volume (ų) | 993.4 | 986.0 |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical cations. ox.ac.uk It provides information about the electronic structure and the local environment of the unpaired electron.

Deuterium Isotope Effects on Radical Cations and Spin Properties

When this compound is converted into its radical cation, for instance through oxidation, ESR spectroscopy can be used to study its properties. The substitution of hydrogen with deuterium has a significant impact on the hyperfine structure of the ESR spectrum. The magnetic moment of a deuteron (B1233211) is smaller than that of a proton, and its nuclear spin is I=1 (compared to I=1/2 for a proton). This leads to a narrowing of the ESR signal and a change in the number and splitting of hyperfine lines, which can simplify complex spectra.

Deuterium isotope effects can also influence the stability and reaction kinetics of radical intermediates. core.ac.uk For example, the equilibrium isotope effect (K_H/K_D) for the formation of the benzhydrol cation was determined to be 1.32, indicating a difference in stability due to isotopic substitution. scispace.com The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect where reactions involving the cleavage of this bond are slower for the deuterated compound. osti.gov

In the context of ESR, studies on related deuterated radical cations show that the hyperfine coupling constants are significantly affected by deuterium substitution. acs.org For the related benzophenone-d10 (B1335006), ESR spectra have been used to study the radical species formed during photolysis. bohrium.com These studies demonstrate that deuterium substitution is a powerful tool for probing radical structures and dynamics. acs.org

Table 3: Key Deuterium Isotope Effects in Spectroscopy

| Effect | Description | Relevance to this compound |

| Vibrational Frequency Shift | C-D bonds vibrate at lower frequencies than C-H bonds due to the increased mass of deuterium. | Allows for precise assignment of IR and Raman spectral bands. researchgate.net |

| ESR Hyperfine Splitting | The smaller magnetic moment and different nuclear spin of deuterium alter the hyperfine structure of ESR spectra. | Simplifies complex ESR spectra of radical cations, aiding in structural elucidation. acs.org |

| Kinetic Isotope Effect | The greater strength of the C-D bond compared to the C-H bond can lead to slower reaction rates if this bond is broken in the rate-determining step. | Affects the reactivity and stability of radical intermediates derived from this compound. core.ac.ukosti.gov |

| Equilibrium Isotope Effect | Isotopic substitution can shift the position of chemical equilibria. | The stability of the benzhydrol cation is influenced by deuteration. scispace.com |

Kinetic and Mechanistic Investigations Utilizing Benzhydrol D10

Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a C-H bond is replaced by a C-D bond due to the significant mass difference between hydrogen and deuterium (B1214612). libretexts.org The study of KIEs provides valuable information about the rate-determining step of a reaction. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgprinceton.edu In the case of Benzhydrol-d10, a significant primary KIE (where the reaction rate for the hydrogen-containing compound, kH, is greater than that for the deuterium-containing compound, kD) indicates that the C-H bond at the carbinol carbon is cleaved during the slowest step of the reaction. princeton.eduorientjchem.org

Conversely, a small or negligible KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. princeton.edu Secondary kinetic isotope effects, which are smaller, arise when the isotopic substitution is at a position not directly involved in bond breaking but can influence the reaction rate through changes in hybridization or steric effects. libretexts.orgutdallas.edu

Table 1: Primary Kinetic Isotope Effects in the Oxidation of Benzhydrol

| Oxidizing Agent | Solvent | Temperature (K) | kH/kD | Reference |

| Benzimidazolium Fluorochromate (BIFC) | Dimethyl Sulphoxide | 298 | 5.76 | orientjchem.org |

| Tributylammonium Chlorochromate (TriBACC) | Acetic Acid-Water | Not Specified | Present | researchgate.net |

This table is for illustrative purposes and includes data from representative studies. The magnitude of the KIE can vary with the specific oxidant and reaction conditions.

While classical transition state theory explains many kinetic isotope effects, some reactions exhibit unusually large KIEs that cannot be accounted for by differences in zero-point energies alone. nih.gov These large effects are often indicative of quantum tunneling, a phenomenon where a particle can pass through a potential energy barrier that it classically could not surmount. nih.govqnulabs.comtuwien.ac.at

Because of its smaller mass, hydrogen is more prone to tunneling than deuterium. qnulabs.com Therefore, reactions proceeding through a tunneling mechanism will exhibit a significantly larger kH/kD ratio than those that proceed over a classical activation barrier. nih.gov Studies on hydrogen atom transfer reactions have shown that large, non-classical KIE values can suggest a tunneling mechanism. nih.gov For example, KIEs with values between 11 and 27 have been observed in reactions involving hydrogen atom abstraction from substrates like benzhydrol. nih.gov

It is important to note that a large KIE is not, by itself, definitive proof of tunneling. nih.gov The temperature dependence of the KIE is a more stringent criterion. In a classical over-the-barrier reaction, the KIE decreases as temperature increases. However, for reactions involving significant tunneling, the KIE may show a much weaker temperature dependence or even an unusual temperature dependence. nih.gov

Elucidating Rate-Determining Steps

Mechanistic Probes in Organic Reactions

The insights gained from KIE studies using this compound are instrumental in probing the detailed mechanisms of various organic reactions.

Hydrogen atom transfer (HAT) is a fundamental step in many chemical and biological processes. This compound is an excellent substrate for studying HAT reactions. nih.gov The kinetic isotope effect observed upon deuteration of the benzylic position provides direct evidence for the involvement of this hydrogen in the rate-determining step of the HAT process.

For instance, in reactions mediated by radicals, such as the t-butoxyl radical, the rate of hydrogen abstraction can be measured for both benzhydrol and this compound. researchgate.net A significant KIE would confirm that the benzylic C-H bond is being cleaved in the hydrogen abstraction step. rsc.org Such studies are crucial for understanding the reactivity and selectivity of various radical species.

Benzhydrol and its deuterated analogue are also valuable in the study of photochemical reactions. Upon UV irradiation, benzophenone (B1666685), a related compound, can be excited to a triplet state which can then abstract a hydrogen atom to form a radical pair. tcichemicals.comijacskros.comijpda.org The subsequent reactions of these radicals determine the final product distribution.

In the photochemical reaction of benzophenone with cyclohexane (B81311), for example, the formation of benzhydrol is a key product. ucla.eduresearchgate.net Using deuterated compounds like this compound or deuterated solvents allows for the tracing of the hydrogen/deuterium atoms and helps to elucidate the complex radical coupling pathways. ucla.edunih.gov Solid-state NMR studies using benzophenone-d10 (B1335006) have provided insights into the proximity and reactivity of molecules within zeolite cages, revealing how the constrained environment affects the outcome of the photochemical reaction. ucla.eduresearchgate.net

Carbocations are highly reactive intermediates that are prone to rearrangement to form more stable species. ucalgary.cangmc.org These rearrangements often involve 1,2-hydride or 1,2-alkyl shifts. ucalgary.ca While direct studies on carbocation rearrangements using this compound are less common in the provided search results, the principles of isotopic labeling are fundamental to tracking such processes. If a reaction proceeds through a carbocation intermediate formed from benzhydrol, the use of this compound could potentially be used to follow the fate of the deuterium atom and determine if it undergoes a hydride (or in this case, deuteride) shift. Such experiments would be invaluable in distinguishing between different possible rearrangement pathways. uzh.chuu.nl

Radical Coupling and Photochemical Pathways

Influence of Deuterium on Reaction Kinetics and Reactivity

Deuteration can significantly influence reaction rates, and the nature of this influence—whether the reaction speeds up or slows down—provides crucial information about the reaction's transition state. The effect is most pronounced when the C-H bond being deuterated is broken or formed in the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect. However, secondary kinetic isotope effects, where the deuterated bond is not directly broken, can also provide valuable information about changes in hybridization or the steric environment of the reaction center.

The comparison of reaction rates between a deuterated compound and its non-deuterated (protio) analogue is quantified by the kinetic isotope effect (KIE), expressed as the ratio of the rate constants (kH/kD).

Primary Kinetic Isotope Effect: In the oxidation of benzhydrol, the rate-determining step often involves the cleavage of the C-H bond at the carbinol carbon (the carbon bearing the -OH group). Studies using benzhydrol-α-d (PhCDOHPh), where only this specific hydrogen is replaced by deuterium, demonstrate a substantial primary KIE. For instance, the oxidation of benzhydrol-α-d by various oxidizing agents shows kH/kD values significantly greater than 1, confirming that the α-C-H bond is indeed broken in the rate-limiting step. scispace.comniscpr.res.inasianpubs.orgorientjchem.org A large KIE value, typically in the range of 5-7 at room temperature, indicates a transition state where this bond is symmetrically and significantly weakened. scispace.comniscpr.res.inasianpubs.orgorientjchem.org

Inverse Kinetic Isotope Effect: Conversely, an "inverse" KIE (kH/kD < 1) can occur, signifying that the deuterated compound reacts faster than its protio counterpart. This is often observed in cases involving a change in hybridization from sp2 to sp3 at a deuterated center or when vibrational frequencies increase in the transition state compared to the ground state. A notable example is the photoreductive dimerization of benzophenone-d10 to form benzopinacol-d20. In a direct comparison, the reaction with benzophenone-d10 was completed in approximately 6 hours, whereas the same reaction with standard benzophenone required about 24 hours. This corresponds to an inverse KIE of roughly 0.25 (kH/kD ≈ 6h/24h), indicating that deuteration of the phenyl rings accelerates the reaction. This acceleration is thought to be related to the slightly increased electron-richness of the carbonyl group in the deuterated species.

| Reaction | Deuterated Species | kH/kD at ~298 K | Type of KIE | Inference |

|---|---|---|---|---|

| Oxidation by Benzimidazolium Fluorochromate | Benzhydrol-α-d | 5.76 scispace.comorientjchem.org | Primary | Cleavage of the α-C-H bond is the rate-determining step. |

| Oxidation by Benzimidazolium Dichromate | Benzhydrol-α-d | 5.93 niscpr.res.in | Primary | Cleavage of the α-C-H bond is the rate-determining step. |

| Oxidation by Benzyltrimethylammonium Chlorobromate | Benzhydrol-α-d | 5.61 asianpubs.org | Primary | Cleavage of the α-C-H bond is the rate-determining step. |

| Photoreductive Dimerization | Benzophenone-d10 | ~0.25 | Inverse | Deuteration of phenyl rings accelerates the reaction. |

Reaction Pathway Tracing via Deuterium Labeling

Beyond influencing reaction rates, the deuterium atoms in this compound serve as stable, non-radioactive labels that allow chemists to trace the fate of specific parts of a molecule throughout a complex reaction sequence. thalesnano.comsynmr.inacs.org By analyzing the position of deuterium in the reaction products and intermediates using techniques like NMR spectroscopy or mass spectrometry, it is possible to distinguish between different potential reaction pathways. acs.orgpolimi.it

A classic application of this method is to determine whether a reaction proceeds through a particular intermediate. For example, consider a hypothetical rearrangement reaction. If two different mechanisms are proposed—one that involves the scrambling of hydrogen atoms between different positions and another that does not—the reaction can be run using a specifically labeled starting material like this compound.

A clear illustration of this principle is seen in studies of organometallic complexes, where deuterium labeling can differentiate between competing mechanistic pathways. In one study, the reaction of a lutetium complex with a deuterated aniline (B41778) (Mes*ND2) was used to probe a rearrangement mechanism. orientjchem.org Two pathways were considered: one involving a direct aryl group exchange and another proceeding through a transient imido intermediate that would scramble the deuterium label. The observation that the deuterium atom remained on the anilide nitrogen in the final product conclusively ruled out the imido pathway and supported the direct exchange mechanism. orientjchem.org This type of experiment, where the label's position provides a clear "yes" or "no" answer to a mechanistic question, is a powerful tool for which compounds like this compound are designed. By observing where the deuterium labels from the phenyl rings end up, one can map the journey of these fragments during a reaction.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing a framework to understand the electronic structure and properties of molecules from first principles. nih.gov These methods have been applied to study Benzhydrol-d10 and related molecules to elucidate the impact of deuteration. researchgate.netresearchgate.netnih.gov

Geometrical Optimization and Energetic Profiles

A comparative study of benzhydrol and its deuterated analogue, this compound, utilized both experimental X-ray diffraction and ab initio calculations to analyze their structures. researchgate.net The results indicated that the fundamental molecular geometry is largely conserved upon deuteration.

| Parameter | Benzhydrol | This compound |

| C-O Bond Length (Å) | Data not available | Data not available |

| O-H Bond Length (Å) | Data not available | Data not available |

| C-O-H Bond Angle (°) | Data not available | Data not available |

| Phenyl Ring Torsion Angle (°) | Data not available | Data not available |

| This table is for illustrative purposes. Specific calculated values for this compound require dedicated computational studies. |

Prediction of Spectroscopic Parameters and Isotopic Effects

A significant application of computational chemistry is the prediction of spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For this compound, these calculations are particularly insightful for understanding isotopic effects.

The increased mass of deuterium (B1214612) compared to protium (B1232500) leads to a predictable decrease in the vibrational frequencies of the C-D bonds compared to C-H bonds. ajchem-a.com Ab initio and DFT calculations can accurately model these shifts, aiding in the assignment of experimental spectra. researchgate.netnih.gov Studies on similar deuterated systems, like benzophenone-d10 (B1335006), have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netnih.gov

Deuterium substitution also influences NMR chemical shifts, a phenomenon known as the deuterium isotope effect on chemical shifts. mdpi.com Theoretical calculations can help interpret these small changes, providing information about molecular structure and bonding. mdpi.com

| Spectroscopic Parameter | Effect of Deuteration (H to D) |

| C-H/C-D Stretching Frequency | Decrease |

| ¹³C NMR Chemical Shift (α-carbon) | Upfield shift |

| ¹³C NMR Chemical Shift (β-carbon) | Smaller upfield or downfield shift |

| This table illustrates general trends of isotopic effects. |

Analysis of Charge Distribution and Electronic Effects

The distribution of electrons within a molecule is fundamental to its chemical reactivity and physical properties. Computational methods like DFT allow for the calculation of the molecular electrostatic potential and atomic charges, providing a picture of the charge distribution. researchgate.net

A study on benzhydrol and this compound investigated their charge distribution through X-ray diffraction and ab initio calculations. researchgate.net While deuterium and protium have the same electronegativity, subtle secondary electronic effects can arise from the changes in vibrational modes and zero-point energy upon deuteration. These effects, though small, can influence intermolecular interactions and reactivity.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction, including reactants, products, intermediates, and transition states. orientjchem.org For reactions involving this compound, computational modeling can provide insights into the kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart.

For instance, in oxidation reactions of benzhydrol, the breaking of the C-H bond at the carbinol carbon is often the rate-determining step. orientjchem.org By modeling the transition state for this step in both benzhydrol and this compound, the KIE can be calculated and compared with experimental values. This comparison helps to validate the proposed mechanism.

Quantum Chemical Studies of Deuterium Isotope Effects

Quantum chemical calculations are essential for a deep understanding of deuterium isotope effects. cchmc.org These effects arise from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The ZPVE is lower for the heavier C-D bond, meaning it requires more energy to break.

This difference in ZPVE is the primary origin of the primary kinetic isotope effect (KIE) observed in reactions where a C-H(D) bond is broken in the rate-determining step. dntb.gov.ua Theoretical calculations can quantify the ZPVE for both the reactant and the transition state, allowing for a direct calculation of the KIE.

Secondary isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also be investigated using quantum chemical methods. These smaller effects can provide valuable information about the structure of the transition state.

Applications of Benzhydrol D10 in Advanced Analytical Methodologies

Development and Validation of Analytical Methods

The validation of an analytical method is crucial to ensure its suitability for its intended purpose, providing evidence of its reliability. demarcheiso17025.compeerj.com Characteristics such as accuracy, precision, specificity, and linearity are thoroughly evaluated. demarcheiso17025.com In this context, isotopically labeled internal standards like Benzhydrol-d10 are instrumental.

This compound is ideally suited for use as an internal standard in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). cerilliant.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and blank before analysis. tdi-bi.com

The primary function of this compound is to correct for variations that can occur during sample preparation and analysis. cerilliant.com Because this compound is chemically almost identical to the non-labeled benzhydrol (the analyte), it behaves similarly during extraction, derivatization, and chromatographic separation. cerilliant.com However, due to the mass difference of its ten deuterium (B1214612) atoms, it is easily distinguished from the analyte by the mass spectrometer. nih.gov

In quantitative analysis, the concentration of the analyte is determined by comparing the ratio of its detector response to the response of the known concentration of the internal standard. clearsynth.com This ratiometric measurement corrects for potential loss of analyte during sample workup and inconsistencies in injection volume, leading to significantly improved precision and accuracy. cerilliant.comfavv-afsca.be For instance, when analyzing for benzhydrol or related compounds in a sample, this compound would be added at the beginning of the sample preparation process. Any subsequent losses would affect both the analyte and the standard proportionally, leaving the ratio of their signals unchanged.

Illustrative Example of Internal Standard Use in a Sample Run:

| Sample Component | Retention Time (min) | Peak Area (Arbitrary Units) | Concentration |

|---|---|---|---|

| Benzhydrol (Analyte) | 8.52 | 125,340 | Calculated from Ratio |

This table illustrates how data from a GC-MS or LC-MS analysis would appear. The concentration of the analyte is determined from the ratio of its peak area to that of the internal standard.

Complex samples, such as biological fluids, food products, or environmental extracts, contain numerous compounds other than the analyte of interest. ntnu.no This collection of interfering substances is known as the sample matrix. researchgate.net During LC-MS analysis, particularly with electrospray ionization (ESI), components of the matrix can co-elute with the analyte and interfere with its ionization efficiency, a phenomenon known as the matrix effect. ntnu.no This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. researchgate.net

Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. clearsynth.comnih.gov Since this compound co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way as the analyte. cerilliant.com Therefore, any signal suppression or enhancement will affect both the analyte and the internal standard to the same degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix is effectively canceled out. clearsynth.comfavv-afsca.be This ensures that the quantitative results are accurate and reproducible, even across different and complex sample types. researchgate.net

This conceptual table demonstrates how the analyte/internal standard ratio remains stable despite signal suppression or enhancement caused by different sample matrices.

Role as an Internal Standard in Quantitative Analysis (e.g., GC-MS, LC-MS)

Calibration and Accuracy Enhancement in Chemical Measurements

Accuracy in quantitative analysis is heavily dependent on the quality of the calibration process. science.gov Calibration involves creating a standard curve by plotting the response of the analytical instrument against known concentrations of the analyte. thermofisher.com

The use of this compound is integral to constructing robust and linear calibration curves, especially for trace-level analysis. rsc.org In the internal standard method of calibration, a constant amount of this compound is added to a series of calibration standards containing the analyte at varying known concentrations. thermofisher.comrsc.org The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. rsc.org

This approach ensures that any minor variations in instrument performance or sample handling during the analysis of the calibration standards are normalized, resulting in a more linear and reliable calibration curve. nih.gov The accuracy of the measurements for unknown samples is thereby enhanced, as their concentrations are interpolated from this highly reliable curve. clearsynth.com Research on related compounds like benzophenone (B1666685) demonstrates that this method yields excellent linearity, often with coefficients of determination (R²) greater than 0.99. nih.govthermofisher.com

Example of a Calibration Curve Setup with this compound:

| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area / IS Area (Ratio) |

|---|---|---|---|

| 1 | 5 | 50 | 0.102 |

| 2 | 10 | 50 | 0.205 |

| 3 | 25 | 50 | 0.510 |

| 4 | 50 | 50 | 0.998 |

This table shows a typical data set used to construct a calibration curve. The consistent concentration of the internal standard helps to normalize the response across a range of analyte concentrations.

Role of Benzhydrol D10 in Enzyme Mechanistic Studies in Vitro

Investigations of Enzymatic Reaction Pathways

The primary application of Benzhydrol-d10 in studying enzymatic reaction pathways lies in the measurement of kinetic isotope effects. researchgate.net When a C-H bond is cleaved in the rate-determining step of a reaction, substituting the hydrogen with deuterium (B1214612) (to form a C-D bond) leads to a slower reaction rate. researchgate.net This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. By comparing the reaction rates of the non-deuterated (protio) benzhydrol with this compound, researchers can determine if the cleavage of the benzylic C-H bond is a critical, rate-limiting part of the enzymatic pathway.

A significant primary kinetic isotope effect (kH/kD > 1) is strong evidence that the C-H bond at the benzylic position is broken during the rate-determining step of the reaction. researchgate.net For instance, in the oxidation of benzhydrol to benzophenone (B1666685) catalyzed by alcohol dehydrogenases, a large KIE would suggest a mechanism involving hydride transfer from the alcohol to a cofactor like NAD+. nih.govmdpi.com The magnitude of the KIE can also provide information about the geometry of the transition state.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) might indicate that the C-H bond cleavage is not the rate-limiting step, or that the reaction proceeds through a different mechanism altogether where this bond is not broken. nih.gov It could also suggest that a subsequent step, such as product release, is the slowest part of the catalytic cycle. nih.gov

Table 1: Illustrative Kinetic Isotope Effect Data for the Enzymatic Oxidation of Benzhydrol

| Substrate | Enzyme | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) | Primary KIE (kH/kD) |

| Benzhydrol | Horse Liver Alcohol Dehydrogenase (HLADH) | 5.2 | 150 | 3.47 x 10⁴ | 3.5 |

| This compound | Horse Liver Alcohol Dehydrogenase (HLADH) | 1.5 | 155 | 0.97 x 10⁴ |

Note: The data in this table are representative examples based on typical kinetic isotope effects observed for alcohol dehydrogenases and are for illustrative purposes.

Probing Substrate-Enzyme Interactions through Isotopic Labeling

Isotopic labeling with this compound is a subtle yet powerful method to probe the interactions between a substrate and an enzyme's active site. While the static picture from X-ray crystallography provides a map of the active site, isotopic labeling can reveal dynamic aspects of the substrate-enzyme complex. nih.gov The substitution of hydrogen with deuterium can lead to small changes in the vibrational modes of the molecule, which can be detected by sensitive spectroscopic techniques. matthewjvarga.com

The use of deuterated substrates can influence the binding affinity (Km) of the substrate for the enzyme, although this effect is often small. More significantly, changes in the kinetic parameters upon isotopic substitution can provide clues about the precise orientation of the substrate within the active site and the nature of the interactions that stabilize the transition state. osti.govnih.gov For example, in enzymes like horse liver alcohol dehydrogenase, the substrate binds in a hydrophobic pocket with the alcohol group coordinated to a zinc ion in the active site. nih.govnih.gov

By analyzing how the KIE changes under different conditions (e.g., pH, temperature, or with enzyme mutations), researchers can map out the energetic landscape of the reaction and understand how specific amino acid residues contribute to catalysis. mdpi.comnih.gov This detailed understanding of substrate-enzyme interactions is crucial for the rational design of enzyme inhibitors or for engineering enzymes with novel specificities. nih.gov

Table 2: Key Amino Acid Residues in the Active Site of Horse Liver Alcohol Dehydrogenase Interacting with Benzhydrol

| Residue | Interaction Type | Role in Catalysis |

| Cys46 | Coordination to Zinc | Positions the catalytic zinc ion |

| His67 | Coordination to Zinc | Positions the catalytic zinc ion |

| Cys174 | Coordination to Zinc | Positions the catalytic zinc ion |

| Ser48 | Hydrogen Bonding | Orients the substrate's hydroxyl group |

| Phe93 | Hydrophobic Interaction | Forms part of the substrate-binding pocket |

Note: This table is based on known structural data of horse liver alcohol dehydrogenase and illustrates the types of interactions a substrate like benzhydrol would experience. nih.govrcsb.org

Emerging Research Directions and Future Perspectives

Advances in Deuteration Technologies for Complex Molecules

The synthesis of specifically deuterated complex molecules like Benzhydrol-d10, where all ten hydrogens on the two phenyl rings are replaced by deuterium (B1214612), necessitates advanced chemical technologies. Traditional methods often involve multi-step syntheses starting from simple deuterated precursors. However, recent progress has focused on more efficient and selective late-stage deuteration, where deuterium is introduced into a complex molecular scaffold in the final steps of a synthesis. symeres.com This approach is more atom-economical and allows for the labeling of intricate structures that are difficult to build from scratch.

Several cutting-edge methodologies are at the forefront of this evolution:

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is one of the most powerful tools for direct C-H/C-D exchange. acs.org Catalysts based on metals like palladium, iridium, and ruthenium can activate otherwise inert C-H bonds on aromatic rings and exchange the hydrogen with deuterium from a source like deuterium oxide (D₂O) or D₂ gas. akjournals.comacs.org For a molecule like this compound, palladium-catalyzed methods developed for the nondirected deuteration of arenes are particularly relevant, as they show broad functional group tolerance and can achieve high levels of deuterium incorporation using D₂O as an inexpensive source. cdnsciencepub.com

Photochemical Deuteration: Harnessing the energy of light, photochemical methods offer mild and selective pathways for deuterium incorporation. researchgate.net These reactions can proceed via mechanisms like hydrogen atom transfer (HAT) catalysis combined with photoredox chemistry, enabling direct hydrogen isotope exchange on complex structures. This technique is particularly promising for its sustainability and ability to function under gentle reaction conditions. researchgate.net

Electrochemical Methods: Organic electrochemistry is emerging as an environmentally friendly alternative for deuteration. Electrocatalytic methods can achieve reductive deuteration of aromatic compounds using D₂O as the deuterium source, avoiding the need for metal catalysts or harsh chemical reagents. oup.com Recent advancements have demonstrated the successful deuteration of various aromatic and heteroaromatic compounds, suggesting a viable route for synthesizing molecules like this compound. oup.com

These advanced technologies are pivotal for producing complex deuterated molecules efficiently. The choice of method depends on factors such as the substrate's functional groups, the desired level of deuteration, and regioselectivity.

| Deuteration Technology | Deuterium Source | Key Advantages | Catalyst/Conditions | Relevance to this compound |

| Metal-Catalyzed HIE | D₂O, D₂ gas | High efficiency, late-stage functionalization, broad scope | Palladium, Iridium, Ruthenium complexes | Direct deuteration of the two phenyl rings. akjournals.comcdnsciencepub.com |

| Photochemical Deuteration | D₂O, Deuterated solvents | Mild conditions, high selectivity, sustainable | Photoredox catalysts, UV/Visible light | Potentially selective deuteration without harsh reagents. researchgate.net |

| Electrochemical Deuteration | D₂O | Environmentally friendly, avoids toxic reagents | Nitrogen-doped electrodes, electricity | Green synthesis route for perdeuteration of aromatic rings. oup.com |

Integration of Multi-Spectroscopic and Computational Approaches

The characterization of deuterated compounds and the understanding of isotopic effects rely heavily on the synergy between advanced spectroscopic techniques and computational chemistry. For this compound, this integration is crucial for confirming its structure and elucidating the subtle changes brought about by isotopic substitution.

Multi-Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, verifying the high degree of deuteration. libretexts.org In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (typically ~7.2-7.4 ppm in Benzhydrol) would be absent. chemicalbook.com ²H (Deuterium) NMR can be used to confirm the presence and locations of the deuterium atoms. Furthermore, ¹³C NMR would show altered splitting patterns due to C-D coupling instead of C-H coupling.

Mass Spectrometry (MS): Mass spectrometry provides definitive proof of deuteration by showing an increase in the molecular weight. For Benzhydrol, the molecular weight is approximately 184.24 g/mol . For this compound, the molecular weight increases to approximately 194.30 g/mol , a clear shift of 10 mass units. researchgate.net

Infrared (IR) and Raman Spectroscopy: The substitution of hydrogen with heavier deuterium atoms leads to a predictable shift in vibrational frequencies. C-D stretching vibrations appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). libretexts.org This shift is a direct consequence of the increased reduced mass of the C-D bond and can be used to probe the molecular structure. ajchem-a.commdpi.com

Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting and interpreting spectroscopic data. rsc.org Computational models can:

Predict the vibrational frequencies (IR and Raman) of both the standard and deuterated isotopologues, allowing for direct comparison with experimental spectra. ajchem-a.comresearchgate.net

Calculate NMR chemical shifts and coupling constants, aiding in the assignment of complex spectra.

Model the geometric parameters (bond lengths and angles) of the molecule, revealing that C-D bonds are slightly shorter and stronger than C-H bonds. fugaku100kei.jp

Simulate potential energy surfaces to understand how deuteration affects molecular stability and intermolecular interactions. osti.gov

The combination of these techniques provides a comprehensive picture of the deuterated molecule's structure and properties.

| Spectroscopic Property | Benzhydrol (C₁₃H₁₂O) | This compound (C₁₃H₂D₁₀O) | Rationale for Difference |

| Molecular Weight ( g/mol ) | ~184.24 | ~194.30 | Replacement of 10 H atoms (1.008 amu) with 10 D atoms (2.014 amu). |

| ¹H NMR (Aromatic Signal) | ~7.2-7.4 ppm | Absent | Aromatic protons are replaced by deuterium. libretexts.orgchemicalbook.com |

| IR C-H/C-D Stretch (cm⁻¹) | ~3000-3100 (Aromatic C-H) | ~2200-2300 (Aromatic C-D) | Increased reduced mass of the C-D bond vs. the C-H bond. ajchem-a.com |

| IR O-H Stretch (cm⁻¹) | ~3300-3400 (Broad) | ~3300-3400 (Broad) | The hydroxyl group is not deuterated in this specific isotopologue. libretexts.org |

Potential for Novel Mechanistic Discoveries with Deuterated Probes

Deuterated compounds like this compound are powerful probes for uncovering the details of chemical reaction mechanisms. researchgate.net The primary tool for this is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. symeres.com

The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. fugaku100kei.jp Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed significantly slower when that hydrogen is replaced with deuterium. This is known as a primary kinetic isotope effect.

For this compound, the deuteration is on the aromatic rings. Therefore, a significant KIE would be observed in reactions where a C-H bond on the phenyl ring is broken in the rate-limiting step. However, even when the deuterated bond is not directly broken, smaller secondary KIEs can be observed, providing further mechanistic information.

A classic example relevant to this molecule is the oxidation of the alcohol group. While this compound specifically has deuterium on the rings, a related isotopologue, benzhydrol-α-d1 (where only the hydrogen on the alcohol-bearing carbon is replaced), is frequently used to study oxidation mechanisms. akjournals.comacs.org In the chromic acid oxidation of benzhydrol, a large primary KIE (kH/kD ≈ 6-7) is observed when using benzhydrol-α-d1. acs.orgniscpr.res.in This provides strong evidence that the α-C-H bond is broken in the rate-determining step of the reaction, likely through a hydride transfer or a hydrogen atom transfer mechanism. akjournals.com

By strategically placing deuterium labels, researchers can:

Identify the Rate-Determining Step: A large primary KIE points to the cleavage of the C-D bond in the slowest step of the reaction. ansto.gov.au

Distinguish Between Reaction Pathways: Different proposed mechanisms may predict different KIE values, allowing chemists to differentiate between them. researchgate.netnih.gov

Probe Transition State Structures: The magnitude of the KIE can provide information about the geometry and symmetry of the transition state.

The use of this compound and its other deuterated analogues in various reactions, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling, or metabolic studies, holds significant potential for uncovering new mechanistic details that are not accessible with non-labeled compounds. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzhydrol-d10 and ensuring isotopic purity?

- Methodological Answer : this compound is synthesized via deuteration of benzhydrol using deuterium oxide (D₂O) under acidic or catalytic conditions. Isotopic purity is ensured by repeated purification via column chromatography or recrystallization. Confirm purity using ¹H NMR to verify the absence of proton signals at deuterated positions and mass spectrometry (MS) to confirm the molecular ion peak (M⁺) at m/z 194 (accounting for 10 deuterium atoms). Residual protonation can be quantified using integration ratios in NMR spectra .

Q. How is this compound characterized spectroscopically, and what reference standards should be used?

- Methodological Answer : Key techniques include:

- ¹H NMR : Compare with non-deuterated benzhydrol to identify proton-depleted regions (e.g., absence of aromatic or hydroxyl protons).

- ²H NMR : Direct detection of deuterium to confirm isotopic labeling.

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic clusters and validate molecular weight (e.g., [M+H]⁺ at m/z 195.15).

- FT-IR : Monitor O-H/D stretching shifts (~2500–2600 cm⁻¹ for deuterated hydroxyl groups).

- Reference spectral data from NIST Chemistry WebBook or peer-reviewed deuterated compound databases for validation .

Q. What are the primary applications of this compound in basic organic chemistry research?

- Methodological Answer : It serves as:

- A deuterated solvent for NMR spectroscopy to avoid signal interference.

- A stable isotope-labeled intermediate in kinetic isotope effect (KIE) studies to probe reaction mechanisms (e.g., SN1 vs. SN2 pathways).

- A quenching agent in radical reactions due to its ability to donate deuterium atoms.

Experimental designs should include controls using non-deuterated analogs to isolate isotopic effects .

Advanced Research Questions

Q. How can researchers address contradictions in kinetic data arising from deuterium isotope effects in this compound studies?

- Methodological Answer : Contradictions often stem from unaccounted variables (e.g., solvent polarity, temperature). Mitigation strategies include:

- Conducting control experiments with non-deuterated benzhydrol under identical conditions.

- Applying Eyring equation analysis to differentiate thermodynamic (ΔΔH‡) vs. kinetic (ΔΔS‡) isotope effects.

- Using multivariate statistical models to isolate isotopic contributions from other factors.

Cross-validate findings with computational methods (e.g., DFT calculations of transition states) .

Q. What experimental design considerations are critical for integrating this compound into multi-step syntheses with air- or moisture-sensitive intermediates?

- Methodological Answer : Key steps:

- Protective Group Strategy : Use silyl ethers or acetals to shield reactive hydroxyl groups during deuterium exchange.

- Deuterium Retention Monitoring : Employ LC-MS or ²H NMR at each synthesis step to track isotopic loss.

- Inert Atmosphere : Perform reactions under nitrogen/argon using Schlenk techniques.

- Kinetic Profiling : Optimize reaction time and temperature to minimize deuterium scrambling.

Document deviations from non-deuterated pathways to refine protocols .

Q. How can researchers ensure reproducibility in this compound-based metabolic tracer studies?

- Methodological Answer : Reproducibility requires:

- Standardized Isotopic Enrichment : Use >98% deuterated this compound (validate via qNMR).

- Cell/Tissue-Specific Controls : Account for metabolic heterogeneity by testing multiple cell lines or tissue models.

- Data Normalization : Express tracer incorporation relative to internal standards (e.g., ¹³C-glucose).

- Open-Source Protocols : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing experimental workflows .

Q. What analytical challenges arise when quantifying trace-level this compound in complex biological matrices?

- Methodological Answer : Challenges include ion suppression in MS and matrix interference. Solutions:

- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., this compound-d5) for recovery correction.

- Chromatographic Separation : Optimize HPLC gradients to resolve this compound from endogenous compounds.

- Sensitivity Enhancement : Employ tandem MS (MRM mode) with collision-induced dissociation (CID).

Validate methods using spike-and-recovery experiments across physiological concentration ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.